molecular formula C8H12N2O B13800912 3-Pyridinepropanol,beta-amino-,(betaR)-(9CI)

3-Pyridinepropanol,beta-amino-,(betaR)-(9CI)

Cat. No.: B13800912
M. Wt: 152.19 g/mol
InChI Key: XKBHUHOUKQVIHT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) is a chemical compound that features a pyridine ring attached to a propanol chain with an amino group at the beta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and a suitable propanol derivative.

    Reaction Conditions: The reaction conditions often include the use of a base to deprotonate the propanol, followed by nucleophilic substitution to introduce the amino group at the beta position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols or amines.

Scientific Research Applications

3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropanol: Lacks the amino group at the beta position.

    Beta-Amino-3-pyridinepropanol: Similar structure but may differ in stereochemistry.

    3-Pyridinepropanol, alpha-amino-: Amino group is at the alpha position instead of the beta position.

Uniqueness

3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) is unique due to its specific stereochemistry and the presence of both the pyridine ring and the beta-amino group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2R)-2-amino-3-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c9-8(6-11)4-7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2/t8-/m1/s1

InChI Key

XKBHUHOUKQVIHT-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CN=C1)C[C@H](CO)N

Canonical SMILES

C1=CC(=CN=C1)CC(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.